N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
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Overview
Description
N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a cyanophenyl group, a fluorophenyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.
Introduction of Substituents: The cyanophenyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions. These reactions may require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Scientific Research Applications
N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and substituents allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide can be compared with other similar compounds, such as:
N-(2-cyanophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide: This compound has a similar structure but contains a sulfanyl group instead of a triazole ring.
N-(2-cyanophenyl)-2-[(4-fluorophenyl)sulfanyl]propanamide: Similar to the previous compound but with a propanamide group.
N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
IUPAC Name |
N-(2-cyanophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O/c1-11-16(17(24)20-15-5-3-2-4-12(15)10-19)21-22-23(11)14-8-6-13(18)7-9-14/h2-9H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGWWTPOZDEGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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